
The Clinical Ascendancy of Community-
Associated MRSA ST93: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: St 93

Cat. No.: B1207480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) has emerged

as a significant global pathogen, with distinct clones exhibiting heightened virulence and

transmissibility. Among these, Sequence Type 93 (ST93) has become a dominant and highly

virulent clone, particularly in Australia. This technical guide provides an in-depth analysis of the

clinical significance of CA-MRSA ST93, detailing its epidemiology, molecular characteristics,

and the mechanistic basis of its hypervirulence. We present a synthesis of current research,

including quantitative data on prevalence and virulence factor expression, detailed

experimental protocols for key methodologies, and visual representations of regulatory

pathways to facilitate a comprehensive understanding for researchers and professionals in

drug development.

Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of human

infections, ranging from minor skin and soft tissue infections (SSTIs) to life-threatening

conditions such as necrotizing pneumonia and sepsis.[1] The advent of methicillin-resistant S.

aureus (MRSA) has posed a significant challenge to antimicrobial therapy.[2] Initially confined

to healthcare settings, the epidemiology of MRSA has shifted dramatically with the emergence

of community-associated (CA-MRSA) strains in individuals without traditional healthcare-

associated risk factors.[1]
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CA-MRSA clones are genetically distinct from their hospital-associated counterparts, often

carrying different mobile genetic elements and exhibiting unique virulence profiles.[1] One of

the most prominent and clinically significant CA-MRSA clones to emerge is ST93. First

identified in Australia, ST93 has rapidly become the dominant CA-MRSA clone in the region

and is associated with severe clinical presentations.[3][4] This guide will dissect the

multifaceted clinical significance of ST93, providing a technical resource for the scientific

community.

Epidemiology and Clinical Manifestations of ST93
CA-MRSA ST93, colloquially known as the "Queensland clone," was first described in the early

2000s in Australia.[4] Since its initial identification, it has disseminated throughout the country,

becoming a leading cause of community-onset MRSA infections.[5][6] Epidemiological data

indicates a disproportionate burden of ST93 infections in Indigenous communities in northern

Australia.[7][8]

Clinically, ST93 is associated with a spectrum of diseases, most commonly severe skin and

soft tissue infections, including large abscesses and cellulitis.[4] However, a hallmark of this

clone is its capacity to cause severe, invasive infections such as necrotizing pneumonia, deep-

seated abscesses, and sepsis, even in young and otherwise healthy individuals.[4]

Prevalence of CA-MRSA ST93 in Australia
The prevalence of ST93 varies geographically across Australia. Surveillance data has

consistently shown its dominance among CA-MRSA isolates.
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Region/State

Prevalence of ST93

among CA-MRSA

Isolates (%)

Year of Data

Collection
Reference

Australia (National)
22% of all MRSA

bacteraemias
2018 [6][9]

New South

Wales/Australian

Capital Territory

55.7 2006 [5]

Queensland/Northern

Territory
30.3 2006 [5]

Kimberley Region,

Western Australia

68% of PVL+ CA-

MRSA
2003-2023 [8]

Table 1: Prevalence of Community-Associated MRSA ST93 in Australia. This table summarizes

the reported prevalence of ST93 among CA-MRSA isolates in various Australian regions,

highlighting its significant contribution to the MRSA burden.

Molecular and Virulence Characteristics of ST93
The enhanced virulence of ST93 is not attributed to a vast arsenal of unique virulence factors,

but rather to the dysregulation and hyperexpression of core staphylococcal toxins.[3][10]

The Central Role of Alpha-Hemolysin (Hla)
The key determinant of ST93's hypervirulence is the significant hyperexpression of alpha-

hemolysin (Hla), a potent pore-forming toxin.[3][10] Studies have demonstrated that ST93

strains produce substantially higher levels of Hla compared to other pandemic CA-MRSA

clones, including the notorious USA300.[2][3] This elevated Hla production directly correlates

with increased tissue damage and disease severity in experimental models.[3]

Other Virulence Factors: PVL and PSMs
Like many CA-MRSA strains, ST93 typically carries the genes for Panton-Valentine leukocidin

(lukSF-PV), a cytotoxin that targets leukocytes.[11] While the precise role of PVL in
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pathogenesis is still debated, it is considered a marker for CA-MRSA and may contribute to the

necrotizing nature of infections.[12]

Phenol-soluble modulins (PSMs) are a family of cytolytic and pro-inflammatory peptides that

also contribute to staphylococcal virulence.[13][14] While ST93 produces PSMs, their

expression levels are generally comparable to other CA-MRSA clones, suggesting that the

hypervirulence of ST93 is primarily driven by Hla.[3]

Quantitative Expression of Key Exotoxins
Quantitative analyses have highlighted the distinct exotoxin profile of ST93.

Exotoxin

ST93

(JKD6159)

Expression

Level (Arbitrary

Units)

USA300

(FPR3757)

Expression

Level (Arbitrary

Units)

Fold Difference

(ST93 vs.

USA300)

Reference

Alpha-hemolysin

(Hla)
~1.8 ~0.6 ~3.0 [2][3]

Panton-Valentine

Leukocidin (PVL)
~1.2 ~1.4 ~0.86 [3]

α-type Phenol-

Soluble Modulins

(PSMs)

Similar Similar
No significant

difference
[3]

Table 2: Relative In Vitro Expression of Key Exotoxins in CA-MRSA ST93 and USA300. This

table presents a comparative summary of the expression levels of major exotoxins, illustrating

the significant hyperexpression of Hla by ST93. Data is based on arbitrary units from

quantitative Western blots and HPLC as reported in the cited literature.

Regulatory Pathways Governing Virulence in ST93
The expression of virulence factors in S. aureus is tightly controlled by a complex network of

regulatory systems. In ST93, as in other S. aureus strains, the accessory gene regulator (agr)

quorum-sensing system is the master regulator of toxin production.[3][10]
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The agr Quorum-Sensing System
The agr system is a cell-density-dependent regulatory circuit that upregulates the expression of

secreted virulence factors, including Hla, PVL, and PSMs, during later stages of infection. The

system operates through a two-component signaling pathway initiated by the binding of an

autoinducing peptide (AIP) to its cognate receptor kinase, AgrC. This triggers a phosphorylation

cascade that ultimately leads to the activation of the response regulator AgrA and the

transcription of RNAIII, the effector molecule of the agr system.

agrD

Pro-AIP
 encodes

AgrB
(Transporter/Protease)

 processed by

AIP
(Autoinducing Peptide)

 exports
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 binds to
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agr Quorum-Sensing Pathway

Additional Regulatory Elements in ST93
While the agr system is central, research on ST93 has identified a previously uncharacterized

AraC/XylS family regulator, termed AryK, which potentiates toxin expression and virulence.[3]

[10] This suggests that the hypervirulence of ST93 may be a result of a multifactorial regulatory

network that fine-tunes the expression of key toxins like Hla to levels that surpass those of

other CA-MRSA clones.

Antibiotic Resistance Profile of ST93
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CA-MRSA ST93 isolates are defined by their resistance to methicillin and other β-lactam

antibiotics, conferred by the mecA gene located on a type IV or V staphylococcal cassette

chromosome mec (SCCmec) element. While generally more susceptible to a broader range of

non-β-lactam antibiotics than hospital-associated MRSA, resistance patterns can vary.

Antibiotic Class Antibiotic

Resistance Rate (%)

in Australian CA-

MRSA (ST93 is a

major component)

Reference

Macrolides Erythromycin 30 - 35 [15]

Lincosamides Clindamycin
Inducible resistance is

a concern
[15]

Fluoroquinolones Ciprofloxacin ~31 - 33 [15]

Tetracyclines Tetracycline ~13 [15]

Aminoglycosides Gentamicin ~11 - 13 [15]

Glycopeptides Vancomycin 0 [15]

Oxazolidinones Linezolid 0 [15]

Table 3: General Antibiotic Resistance Profile of Australian CA-MRSA. This table provides an

overview of resistance rates to common non-β-lactam antibiotics among CA-MRSA isolates in

Australia, where ST93 is a predominant clone. Note that specific resistance rates for ST93 may

vary.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CA-

MRSA ST93.

Molecular Typing of ST93
MLST is a definitive method for assigning isolates to a sequence type based on the sequences

of internal fragments of seven housekeeping genes.
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DNA Extraction: Isolate genomic DNA from an overnight culture of S. aureus using a

commercial DNA extraction kit.

PCR Amplification: Amplify the internal fragments of the seven housekeeping genes (arcC,

aroE, glpF, gmk, pta, tpi, and yqiL) using established primer sets.

PCR Product Purification: Purify the PCR products to remove primers and unincorporated

nucleotides.

DNA Sequencing: Sequence the purified PCR products for both strands.

Allele and ST Assignment: Compare the sequences to the S. aureus MLST database

(pubmlst.org/saureus/) to determine the allelic profile and assign the sequence type.

spa typing is a single-locus sequencing method based on the polymorphic X region of the

protein A gene (spa).

DNA Extraction: As per MLST protocol.

PCR Amplification: Amplify the spa gene using specific primers flanking the X region.

PCR Product Purification and Sequencing: As per MLST protocol.

Analysis: Analyze the sequence to identify the order and number of repeats and assign a spa

type using a dedicated database.

PFGE is a highly discriminatory method for typing bacterial isolates based on the restriction

patterns of their entire genome.

Cell Preparation and Embedding in Agarose Plugs: Prepare a standardized cell suspension

and embed the bacteria in low-melting-point agarose plugs.

Lysis: Lyse the cells within the plugs using lysostaphin and lysozyme to release the genomic

DNA.

Restriction Digestion: Digest the genomic DNA with a rare-cutting restriction enzyme, such

as SmaI.
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Electrophoresis: Separate the large DNA fragments using a PFGE system with alternating

electrical fields.

Staining and Analysis: Stain the gel with ethidium bromide, visualize the DNA fragments, and

compare the banding patterns to determine relatedness.

Molecular Typing
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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